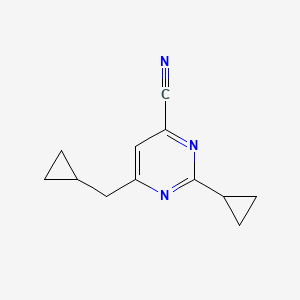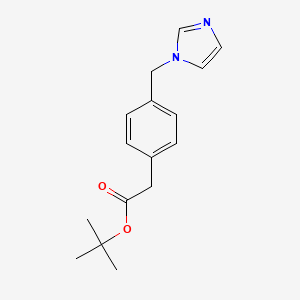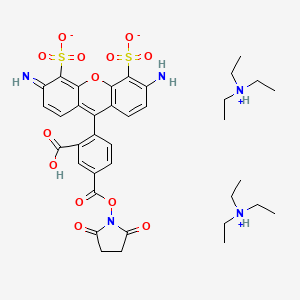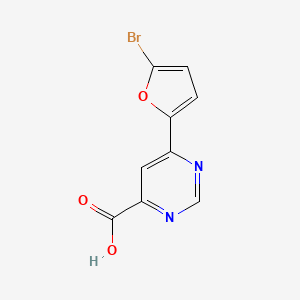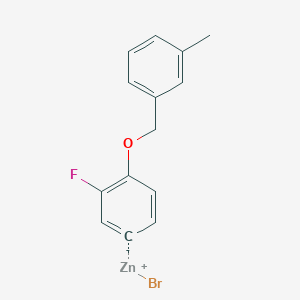
3-Fluoro-4-(3'-methylbenZyloxy)phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is a part of the broader class of organometallic reagents, which are pivotal in synthetic organic chemistry due to their ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide typically involves the reaction of 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The process can be summarized as follows:
- Dissolve 3-Fluoro-4-(3’-methylbenzyloxy)phenyl bromide in tetrahydrofuran.
- Add zinc dust or zinc powder to the solution.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors with precise control over temperature, pressure, and inert atmosphere. Automation and continuous flow processes can enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide primarily undergoes nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the zinc atom, which acts as a nucleophile.
Common Reagents and Conditions
Nucleophilic Addition: The compound can react with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols.
Substitution Reactions: It can participate in cross-coupling reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed from cross-coupling reactions with electrophiles.
Scientific Research Applications
3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide is used in various scientific research applications:
Chemistry: It is employed in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide involves the nucleophilic attack of the zinc-bound carbon on electrophilic centers. The zinc atom stabilizes the negative charge developed during the transition state, facilitating the formation of new bonds. This mechanism is crucial in cross-coupling reactions and nucleophilic additions.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxybenzylmagnesium chloride
- 3-Fluoro-4-(4-morpholino)methylphenylzinc bromide
Uniqueness
Compared to similar compounds, 3-Fluoro-4-(3’-methylbenzyloxy)phenylzinc bromide offers unique reactivity due to the presence of both the fluoro and methylbenzyloxy groups. These groups can influence the electronic properties and steric hindrance, making it a valuable reagent in specific synthetic applications.
Properties
Molecular Formula |
C14H12BrFOZn |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-[(3-methylphenyl)methoxy]benzene-5-ide |
InChI |
InChI=1S/C14H12FO.BrH.Zn/c1-11-5-4-6-12(9-11)10-16-14-8-3-2-7-13(14)15;;/h3-9H,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OIWLTSUBJWRTPP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



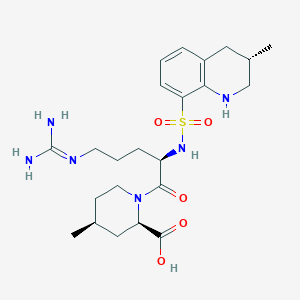

![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
